molecular formula C13H18O3 B14721494 3-Hydroxy-3-phenylheptanoic acid CAS No. 5453-58-7

3-Hydroxy-3-phenylheptanoic acid

Cat. No.: B14721494
CAS No.: 5453-58-7
M. Wt: 222.28 g/mol
InChI Key: MUETUGGWZBQYCH-UHFFFAOYSA-N
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Description

3-Hydroxy-3-phenylheptanoic acid is an organic compound characterized by a hydroxyl group (-OH) and a phenyl group attached to a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-phenylheptanoic acid can be achieved through several methods. One common approach involves the aldol condensation of benzaldehyde with heptanal, followed by a reduction step to yield the desired product. The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods: Industrial production of this compound often involves biotechnological processes using genetically engineered strains of bacteria such as Pseudomonas putida. These bacteria can be engineered to overexpress specific enzymes that facilitate the production of the compound from simpler precursors .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-phenylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of 3-oxo-3-phenylheptanoic acid.

    Reduction: Formation of 3-hydroxy-3-phenylheptanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-Hydroxy-3-phenylheptanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-phenylheptanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and other biological processes .

Comparison with Similar Compounds

  • 3-Hydroxy-3-phenylpropanoic acid
  • 3-Hydroxy-3-phenylbutanoic acid
  • 3-Hydroxy-3-phenylpentanoic acid

Comparison: 3-Hydroxy-3-phenylheptanoic acid is unique due to its longer heptanoic acid chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. This compound’s distinct structure allows for specific applications and interactions that are not possible with its shorter-chain counterparts .

Properties

CAS No.

5453-58-7

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3-hydroxy-3-phenylheptanoic acid

InChI

InChI=1S/C13H18O3/c1-2-3-9-13(16,10-12(14)15)11-7-5-4-6-8-11/h4-8,16H,2-3,9-10H2,1H3,(H,14,15)

InChI Key

MUETUGGWZBQYCH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)O)(C1=CC=CC=C1)O

Origin of Product

United States

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